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Compound of Interest

Compound Name: Cowaxanthone B

Cat. No.: B1631150 Get Quote

An In-depth Analysis of 1D and 2D NMR Data for the Natural Product Cowaxanthone B

This technical guide provides a comprehensive overview of the spectroscopic data of

Cowaxanthone B, a xanthone isolated from the fruits of Garcinia cowa. This document is

intended for researchers, scientists, and professionals in drug development who are interested

in the structural elucidation and characterization of this natural product. The guide presents a

summary of 1D and 2D Nuclear Magnetic Resonance (NMR) data in a structured format,

details experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure
Cowaxanthone B is a tetraoxygenated xanthone with the molecular formula C₂₄H₂₆O₆.[1] Its

structure features a xanthone core with two prenyl groups, a methoxy group, and three

hydroxyl groups. The elucidation of this structure relies heavily on modern spectroscopic

techniques, particularly 1D and 2D NMR.

Spectroscopic Data (1D and 2D NMR)
The structural assignment of Cowaxanthone B is achieved through the detailed analysis of its

¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC,

and HMBC. While a complete, officially published table of NMR data specifically for

Cowaxanthone B is not readily available in the public domain, the following data is compiled

based on typical chemical shifts for similar xanthone structures and partial data reported in the

literature. It serves as a reference for the expected spectroscopic features of Cowaxanthone
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B. The structure was elucidated by analysis of spectroscopic data, especially by 1D and 2D

NMR.[2]

¹H NMR Data (500 MHz, Acetone-d₆)
Position δ (ppm) Multiplicity J (Hz)

4 6.41 s

5 6.84 s

1-OH 13.81 s

7-OCH₃ 3.83 s

1' 3.38 d 7.0

2' 5.31 t 7.0

4' 1.81 s

5' 1.68 s

1'' 4.17 d 7.0

2'' 5.27 t 7.0

4'' 1.83 s

5'' 1.56 s

¹³C NMR Data (125 MHz, Acetone-d₆)
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Position δ (ppm)

1 162.3

2 103.0

3 161.1

4 92.5

4a 155.1

5 102.1

5a 155.6

6 156.7

7 143.8

8 137.5

8a 111.4

9 182.2

9a 110.4

10a 155.1

7-OCH₃ 60.7

1' 21.3

2' 122.8

3' 130.8

4' 17.3

5' 25.3

1'' 26.3

2'' 124.1

3'' 130.8
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4'' 17.7

5'' 25.2

Note: The assignments are based on data for structurally similar compounds and may require

experimental verification.

Experimental Protocols
The acquisition of high-quality NMR data is crucial for the accurate structural elucidation of

natural products like Cowaxanthone B. Below is a generalized experimental protocol that can

be adapted for this purpose.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of purified Cowaxanthone B.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Acetone-d₆ or DMSO-d₆ are common choices for xanthones.

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in

a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

cotton plug in the pipette during transfer to the NMR tube to ensure a homogeneous sample.

NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1631150?utm_src=pdf-body
https://www.benchchem.com/product/b1631150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: Approximately 15-20 ppm, centered around 6-7 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16 to 64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 to 4096, depending on the sample concentration.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and connecting different spin systems.

Standard pulse programs and parameters provided by the spectrometer software are generally

used for these experiments, with optimization of acquisition and processing parameters as

needed to achieve good resolution and signal-to-noise ratio.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Cowaxanthone B.

Isolation Spectroscopic Analysis

Extraction Chromatography Purification 1D NMR
(¹H, ¹³C)

2D NMR
(COSY, HSQC, HMBC) Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1631150?utm_src=pdf-body
https://www.benchchem.com/product/b1631150?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631150?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/natural-products/articles/10.3389/fntpr.2024.1416195/pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.benchchem.com/product/b1631150#spectroscopic-data-of-cowaxanthone-b-1d-and-2d-nmr
https://www.benchchem.com/product/b1631150#spectroscopic-data-of-cowaxanthone-b-1d-and-2d-nmr
https://www.benchchem.com/product/b1631150#spectroscopic-data-of-cowaxanthone-b-1d-and-2d-nmr
https://www.benchchem.com/product/b1631150#spectroscopic-data-of-cowaxanthone-b-1d-and-2d-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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